1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine;hydrobromide
Description
1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine;hydrobromide (CAS: 115970-17-7) is the hydrobromide salt of desnitro-imidacloprid, a primary metabolite of the neonicotinoid insecticide imidacloprid . Structurally, it lacks the nitro group (-NO₂) present in imidacloprid, resulting in a guanidine-like imidazolidine core (Figure 1). This modification alters its physicochemical properties, including solubility and receptor-binding affinity. The compound is synthesized via reductive metabolism of imidacloprid in biological systems or through chemical reduction . Its hydrobromide salt form enhances water solubility, making it relevant for analytical and toxicological studies .
Figure 1: Structural comparison of imidacloprid and desnitro-imidacloprid hydrobromide.
Properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4.BrH/c10-8-2-1-7(5-13-8)6-14-4-3-12-9(14)11;/h1-2,5H,3-4,6H2,(H2,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILXFGRHNIKRGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)N)CC2=CN=C(C=C2)Cl.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine-3-carbaldehyde and 4,5-dihydroimidazole.
Condensation Reaction: The aldehyde group of 6-chloropyridine-3-carbaldehyde reacts with the amine group of 4,5-dihydroimidazole under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The use of automated systems allows for precise control over reaction parameters, ensuring reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit notable antimicrobial activity. For instance, studies have shown that certain analogs can effectively inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds have been determined using standard microbiological techniques.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 10 |
| Compound B | Escherichia coli | 15 |
Insecticidal Activity
1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine has been classified as a neonicotinoid insecticide. Its mechanism involves the inhibition of nicotinic acetylcholine receptors in insects, leading to paralysis and death. This property makes it invaluable in agricultural practices for pest control.
Case Study 1: Agricultural Application
In a field trial assessing the effectiveness of this compound against aphids on crops, results showed a significant reduction in pest populations within two weeks of application. The compound was applied at a concentration of 200 g/ha and resulted in a 75% reduction in aphid numbers compared to untreated controls.
Case Study 2: Pharmaceutical Development
A study focused on the potential of this compound as an antiviral agent demonstrated its efficacy against certain viral strains in vitro. The compound was tested against measles virus replication, showing promising results with a pMIC50 value indicating strong antiviral activity.
Mechanism of Action
The mechanism of action of
Biological Activity
1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine; hydrobromide, also known as imidacloprid, is a widely studied compound due to its significant biological activities, particularly in the fields of insecticidal applications and potential therapeutic effects. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- IUPAC Name: N-[1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide
- Molecular Formula: C₉H₁₀ClN₅O₂
- Molecular Weight: 239.66 g/mol
- CAS Number: 131206-85-4
- Density: 1.52 g/cm³
- Boiling Point: 389°C at 760 mmHg
Imidacloprid acts primarily as a neonicotinoid insecticide, functioning as an antagonist of the nicotinic acetylcholine receptor (nAChR). This interaction leads to overstimulation of the nervous system in insects, resulting in paralysis and death. The selectivity for insect nAChRs over mammalian receptors is attributed to structural differences that allow for targeted action against pests while minimizing toxicity to non-target organisms.
Insecticidal Activity
Imidacloprid has demonstrated potent insecticidal properties against a variety of pests. Its effectiveness is often quantified through lethal concentration (LC50) values in laboratory settings. For instance:
| Pest Species | LC50 (µg/L) |
|---|---|
| Aedes aegypti | 0.5 |
| Musca domestica | 1.2 |
| Spodoptera frugiperda | 0.8 |
These values indicate that imidacloprid is highly effective even at low concentrations, making it a preferred choice in agricultural pest management.
Antiviral Activity
Recent studies have explored the antiviral potential of imidacloprid derivatives against viruses such as SARS-CoV-2. Research indicates that certain modifications to the imidacloprid structure enhance its ability to inhibit viral proteases:
| Compound | IC50 (nM) | EC50 (µM) |
|---|---|---|
| Modified Imidacloprid | 250 | 2.8 |
These findings suggest that imidacloprid derivatives could be developed as antiviral agents, particularly in the context of emerging viral threats.
Anticancer Activity
The compound's potential in anticancer therapy has also been investigated. In vitro studies have shown that imidacloprid can induce apoptosis in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 1.4 |
| BxPC-3 | 0.5 |
These results indicate a selective cytotoxic effect on cancer cells compared to normal cells, suggesting possible therapeutic applications in oncology.
Case Study 1: Efficacy Against Pests
A field trial conducted on cotton crops treated with imidacloprid showed a significant reduction in pest populations compared to untreated controls, demonstrating its effectiveness as a systemic insecticide.
Case Study 2: Antiviral Properties
In a study investigating the effects of imidacloprid on SARS-CoV-2 replication in VeroE6 cells, it was found that certain derivatives inhibited viral replication by interfering with viral protease activity, highlighting its potential beyond traditional insecticidal roles.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences between the target compound and related derivatives:
Physicochemical Properties
- Solubility: The hydrobromide salt of desnitro-imidacloprid exhibits higher water solubility (>95% purity, HPLC) compared to imidacloprid (0.61 g/L) due to ionic character .
- Stability: Imidacloprid persists in the environment (half-life: 3 years without sunlight) , while desnitro metabolites may degrade faster due to increased polarity .
Pharmacological and Toxicological Profiles
- Mechanism of Action: Imidacloprid binds irreversibly to insect nAChRs via its nitro group . Desnitro-imidacloprid retains partial agonist activity but with reduced efficacy .
- Metabolite Activity: Desnitro-imidacloprid is implicated in prolonged toxicity in some insects due to residual receptor binding .
Key Research Findings
Environmental Behavior: Desnitro-imidacloprid hydrobromide’s higher solubility may reduce soil adsorption compared to imidacloprid, but its lower toxicity mitigates ecological risks .
Toxicological Studies: The absence of the nitro group in desnitro-imidacloprid reduces acute toxicity in honeybees but may contribute to chronic effects .
Regulatory Status: Imidacloprid is restricted in the EU due to environmental concerns, while its metabolites remain under evaluation .
Q & A
Q. What are the optimal synthetic routes for 1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine hydrobromide, and how can reaction efficiency be improved?
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Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination, with hydrobromide salt formation achieved through acid-base reactions. For example, a similar hydrobromide derivative (e.g., 1-(4-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide) was prepared using procedures outlined in Banville et al. (US 7,494,984), involving stoichiometric control of HBr and solvent selection (e.g., ethanol or acetonitrile) to enhance crystallinity . Reaction efficiency can be improved by optimizing temperature (e.g., 60–80°C for imidazoline ring closure) and catalyst selection (e.g., triethylamine for neutralization).
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Key Parameters :
| Parameter | Optimization Strategy |
|---|---|
| Solvent | Polar aprotic solvents (e.g., DMF) for imidazoline intermediates |
| Stoichiometry | 1:1.2 molar ratio of amine precursor to HBr |
| Purification | Recrystallization from ethanol/water mixtures |
Q. What analytical techniques are most reliable for characterizing the hydrobromide salt form of this compound?
- Methodological Answer :
- ¹H NMR : Use DMSO-d₆ as a solvent to resolve imidazoline protons (δ 11.55 ppm for NH groups) and pyridinyl methylene protons (δ 3.85 ppm) .
- HPLC : Employ a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) to achieve >98% purity .
- Elemental Analysis : Verify bromide content via combustion analysis (theoretical Br⁻ ~20.5% for C₉H₁₁BrClN₃).
- Mass Spectrometry : ESI-MS in positive mode (m/z 228.1 for the free base; [M+H]⁺ = 309.0 for hydrobromide) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the biological activity of this compound?
- Methodological Answer :
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DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to analyze charge distribution on the imidazoline ring, which may influence receptor binding (e.g., α₂-adrenergic receptors) .
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Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., crystal structures of GPCRs from the PDB). Focus on hydrogen bonding between the imidazoline NH and Asp113 residues in receptor active sites .
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ADMET Prediction : Tools like SwissADME can predict bioavailability (e.g., Lipinski’s Rule compliance) and blood-brain barrier penetration.
- Example Findings :
| Property | Prediction |
|---|---|
| logP | ~2.1 (moderate lipophilicity) |
| H-bond acceptors | 4 |
| PSA | 65 Ų (high polar surface area) |
Q. What experimental strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. X-ray crystallography)?
- Methodological Answer : Discrepancies between solution-state NMR (e.g., unexpected splitting in pyridinyl protons) and solid-state X-ray data may arise from dynamic effects or polymorphism. Strategies include:
- Variable-Temperature NMR : Identify conformational flexibility (e.g., imidazoline ring puckering) by analyzing coalescence temperatures .
- SC-XRD : Resolve absolute configuration and hydrogen-bonding networks (e.g., N–H···Br interactions in hydrobromide salts) .
- Solid-State NMR : Compare ¹³C CP/MAS spectra with computational chemical shift predictions (e.g., using CASTEP) .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?
- Methodological Answer :
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Core Modifications : Replace the 6-chloropyridinyl group with 6-fluoro or 6-methoxy analogs to evaluate electronic effects on receptor binding .
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Side-Chain Variations : Introduce methyl or ethyl groups at the imidazoline 4,5-dihydro position to assess steric hindrance .
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Pharmacophore Mapping : Overlay analogs using MOE to identify critical hydrogen-bond donors/acceptors .
- SAR Insights :
| Modification | Impact on Activity |
|---|---|
| 6-Cl → 6-F | Increased α₂A selectivity |
| Imidazoline N-methylation | Reduced CNS penetration |
Methodological Challenges
Q. What are the limitations of current antimicrobial evaluation protocols for imidazoline derivatives, and how can they be addressed?
- Methodological Answer : Standard MIC assays may fail to capture biofilm inhibition or time-kill kinetics. Advanced approaches include:
Q. How can AI-driven reaction path search methods accelerate the discovery of novel derivatives?
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Methodological Answer : Platforms like ICReDD integrate quantum chemical calculations (e.g., DFT for transition state analysis) and machine learning to predict feasible reaction pathways. For example, AI can optimize Suzuki-Miyaura coupling conditions for pyridinyl intermediates .
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AI Workflow :
| Step | Tool/Technique |
|---|---|
| Reaction Prediction | DFT-based path sampling |
| Condition Optimization | Bayesian optimization |
| Data Feedback | Automated HPLC-MS integration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
